
AChE-IN-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-31 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-31 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Reagents: Unsaturated piperazine derivatives, 1,3-dicarbonyl compounds, manganese(III) acetate.
Solvent: Acetic acid.
Temperature: Room temperature to 60°C.
Time: 2-6 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-31 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
AChE-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of acetylcholinesterase inhibition.
Biology: Investigated for its effects on neuronal cell cultures and its potential role in apoptosis.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Mecanismo De Acción
AChE-IN-31 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase.
Comparación Con Compuestos Similares
AChE-IN-31 can be compared with other acetylcholinesterase inhibitors such as:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s disease treatment.
Uniqueness
This compound is unique due to its specific molecular structure, which allows for strong binding affinity and effective inhibition of acetylcholinesterase. This makes it a promising candidate for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H44Na2O9S2 |
|---|---|
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
disodium;[(2S,3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-2-sulfonatooxy-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O9S2.2Na/c1-16(2)7-6-8-17(3)19-9-10-20-18-13-23(28)22-14-24(35-37(29,30)31)25(36-38(32,33)34)15-27(22,5)21(18)11-12-26(19,20)4;;/h16-22,24-25H,6-15H2,1-5H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18+,19-,20+,21+,22-,24+,25+,26-,27-;;/m1../s1 |
Clave InChI |
GQHSZQPRYLRZAQ-VNKMDCCISA-L |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
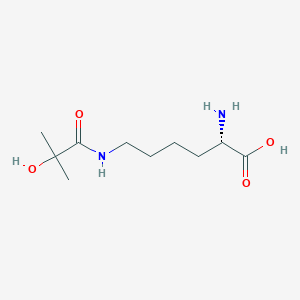

![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

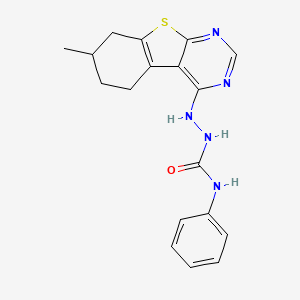
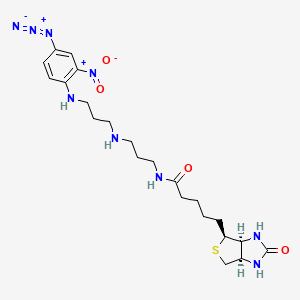
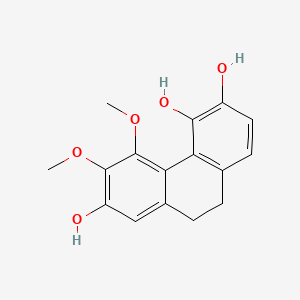
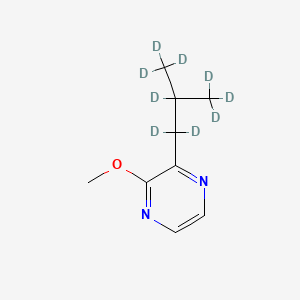

![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)
